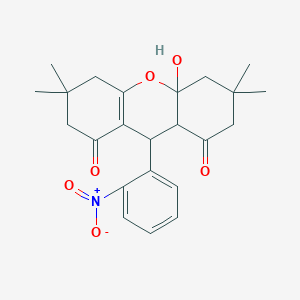

9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione, commonly known as NBD, is a fluorescent dye that is widely used in scientific research. It is a xanthenedione derivative that exhibits strong fluorescence properties, making it a popular choice for a variety of applications.

Wirkmechanismus

The fluorescence properties of NBD are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). When excited by light, NBD undergoes a rapid proton transfer within its molecule, resulting in a shift in the absorption and emission spectra. This unique mechanism of action makes NBD a highly sensitive and selective fluorescent probe.

Biochemical and Physiological Effects:

NBD is a non-toxic fluorescent dye that is widely used in biological systems. It has been shown to have minimal effects on the structure and function of proteins and other biomolecules, making it an ideal tool for studying biological processes. NBD has also been used to study the transport and localization of molecules within cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of NBD is its strong fluorescence properties, which make it a highly sensitive and selective probe. It is also relatively easy to synthesize and can be attached to a variety of biomolecules. However, one limitation of NBD is that it can be affected by changes in pH and temperature, which can affect its fluorescence properties. Additionally, NBD can be sensitive to quenching by other molecules in biological systems.

Zukünftige Richtungen

There are many potential future directions for the use of NBD in scientific research. One area of interest is the development of new methods for attaching NBD to biomolecules, which could improve its sensitivity and selectivity. Another area of interest is the use of NBD in live-cell imaging, which could provide new insights into the dynamics of biological processes. Additionally, NBD could be used in the development of new biosensors for detecting specific molecules in biological systems.

Synthesemethoden

The synthesis of NBD involves the reaction of 2-nitrobenzaldehyde with dimedone in the presence of a catalyst such as piperidine. The resulting product is then treated with a reducing agent such as sodium borohydride to produce NBD. The overall synthesis process is relatively simple and can be carried out using standard laboratory techniques.

Wissenschaftliche Forschungsanwendungen

NBD has a wide range of applications in scientific research, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to study the structure and function of proteins and other biomolecules. NBD can be attached to specific amino acid residues in proteins, allowing researchers to study the conformational changes that occur during protein folding or binding interactions.

Eigenschaften

Molekularformel |

C23H27NO6 |

|---|---|

Molekulargewicht |

413.5 g/mol |

IUPAC-Name |

10a-hydroxy-3,3,6,6-tetramethyl-9-(2-nitrophenyl)-2,4,5,7,8a,9-hexahydroxanthene-1,8-dione |

InChI |

InChI=1S/C23H27NO6/c1-21(2)9-15(25)19-17(11-21)30-23(27)12-22(3,4)10-16(26)20(23)18(19)13-7-5-6-8-14(13)24(28)29/h5-8,18,20,27H,9-12H2,1-4H3 |

InChI-Schlüssel |

GORMMYWRNUWTJI-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |

Kanonische SMILES |

CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.